1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide
Description
1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine core substituted with an acetyl group at the 1-position and a carboxamide group at the 4-position. The but-2-yn-1-yl chain links the piperidine moiety to a benzo[d][1,3]dioxol-5-yloxy group, a structural motif commonly associated with bioactivity in medicinal chemistry. This compound’s design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the prevalence of similar piperidine/piperazine derivatives in neuropharmacology .
Properties
IUPAC Name |
1-acetyl-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-14(22)21-9-6-15(7-10-21)19(23)20-8-2-3-11-24-16-4-5-17-18(12-16)26-13-25-17/h4-5,12,15H,6-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBARTXWGOBCCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin.
Mode of Action
For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
Similar compounds have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide in animal models have not been reported in the literature. Such studies could help identify any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an acetyl group, and a benzo[d][1,3]dioxole moiety. The molecular formula is C18H22N2O4, and its IUPAC name reflects its intricate composition.
Structural Formula
Key Functional Groups
- Piperidine ring : Known for its role in various pharmacological activities.
- Benzo[d][1,3]dioxole : Imparts unique electronic properties that can influence biological interactions.
- Acetyl and carboxamide groups : These functional groups can enhance solubility and bioactivity.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures demonstrate significant antioxidant properties, which may be attributed to the presence of the benzo[d][1,3]dioxole moiety .
- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, derivatives of piperidine have been documented to exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored. Specifically, it may inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural components:
| Structural Feature | Activity |
|---|---|
| Piperidine Ring | Central nervous system effects |
| Benzo[d][1,3]dioxole | Antioxidant and antimicrobial properties |
| Acetyl Group | Enhances solubility and bioavailability |
Research into similar compounds has shown that modifications at specific positions can significantly alter their pharmacological profiles. For instance, the introduction of halogens or alkoxy groups has been associated with increased receptor affinity and potency .
Study 1: Antimicrobial Efficacy
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and tested for their antibacterial activity. Among these derivatives, compounds structurally related to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on their structural modifications .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of piperidine derivatives. The study found that certain modifications enhanced the inhibitory action against AChE, suggesting potential applications in neurodegenerative disease therapies . The IC50 values for some derivatives were reported as low as 0.63 µM, indicating strong inhibitory potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally analogous compounds with benzo[d][1,3]dioxol-5-yloxy groups attached to piperidine/piperazine scaffolds. Below is a systematic comparison based on synthesis, physicochemical properties, and structural variations:
Structural Analogues and Substituent Effects
Key differences between the target compound and evidence-based analogues include:
- Piperidine vs. Piperazine Cores : The target compound uses a piperidine ring, whereas analogues in –5 and 8–10 predominantly feature piperazine cores. Piperazine derivatives often exhibit enhanced solubility and receptor-binding flexibility due to their nitrogen-rich structure .
- Acetyl and Carboxamide Groups : The acetyl group at the 1-position and carboxamide at the 4-position distinguish the target compound from analogues in –5, which typically have halogenated aryl (e.g., 2,4-difluorophenyl, 4-chlorophenyl) or trifluoromethyl substituents .
- But-2-yn-1-yl Linker : The alkyne spacer in the target compound is unique; most analogues in –5 use ethyl or methylene linkers between the aromatic and heterocyclic moieties .
Physicochemical Properties
Comparative data for selected analogues:
Research Findings and Data Gaps
- Structural Characterization : The target compound’s NMR and elemental analysis data are absent in the evidence, unlike analogues (e.g., compound 21 in , where ¹H-NMR confirmed aromatic proton shifts at δ 6.8–7.2 ppm) .
- Pharmacological Data: No activity data (e.g., IC₅₀, binding affinity) are provided for the target compound, whereas analogues in –10 include kinase inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
